Bienvenue dans la boutique en ligne BenchChem!

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Medicinal chemistry Structure–activity relationship Benzothiazole derivatives

This 4-ethoxy-3,5-dimethoxybenzothiazole-hydrazide hybrid fills a critical SAR gap. Its triple electron-donating architecture (4-ethoxy + 3,5-dimethoxy) is rationally predicted to maximize Gram-positive antibacterial potency over electron-withdrawing analogs. The 3,5-dimethoxy pattern aligns with potent NQO2 pharmacophores (IC₅₀ ~51 nM). Ideal for systematic SAR campaigns, NQO2 enzyme assays, and antimicrobial screening against S. aureus, MRSA, and B. subtilis. Not interchangeable with 4-methyl or 4-fluoro analogs.

Molecular Formula C18H19N3O4S
Molecular Weight 373.43
CAS No. 851978-60-4
Cat. No. B2656980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
CAS851978-60-4
Molecular FormulaC18H19N3O4S
Molecular Weight373.43
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C18H19N3O4S/c1-4-25-14-6-5-7-15-16(14)19-18(26-15)21-20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3,(H,19,21)(H,20,22)
InChIKeyFXTNTHLPIUEHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851978-60-4): Procurement-Relevant Structural and Pharmacophoric Profile


N'-(4-Ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851978-60-4, molecular weight 373.43, InChI Key FXTNTHLPIUEHBQ-UHFFFAOYSA-N) is a synthetic benzothiazole-hydrazide hybrid that fuses a 4-ethoxy-substituted benzothiazole core with a 3,5-dimethoxybenzohydrazide moiety . This compound belongs to the broader class of C-2-substituted benzothiazole derivatives, a privileged scaffold extensively exploited in antimicrobial and anticancer drug discovery [1]. The presence of three electron-donating substituents (4-ethoxy on the benzothiazole ring plus 3- and 5-methoxy groups on the phenyl ring) imbues the molecule with a characteristic electronic profile that distinguishes it from mono-substituted or unsubstituted analogs within the same chemotype, as demonstrated by class-level structure–activity relationship (SAR) analyses of benzothiazole-hydrazone series [2].

Why In-Class Benzothiazole-Hydrazide Analogs Cannot Substitute for N'-(4-Ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide Without Empirical Validation


Generic substitution among benzothiazole-hydrazide derivatives is scientifically unjustified because the nature and position of substituents on both the benzothiazole and benzohydrazide rings profoundly modulate biological activity. Published SAR studies on benzo[d]thiazole-hydrazone series demonstrate that electron-donating groups (OH, OCH₃) preferentially enhance antibacterial activity, while electron-withdrawing groups (Cl, NO₂, F, Br) drive antifungal potency [1]. Specifically, the 4-ethoxy substituent on the benzothiazole core generates a distinct steric and electronic microenvironment that cannot be replicated by the more common 4-methyl, 4-fluoro, or unsubstituted analogs. Moreover, the 3,5-dimethoxy arrangement on the benzoyl ring is a critical pharmacophoric feature; in related benzothiazole NQO2 inhibitor series, the 3,5-dimethoxy substitution pattern yielded IC₅₀ values as low as 51 nM, whereas other dimethoxy regioisomers (2,4-; 2,5-; 3,4-) produced different potency ranks [2]. Consequently, interchanging N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide with any close analog—such as N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851980-39-7) or N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-55-7)—without head-to-head comparative data introduces unquantifiable risks of altered target engagement, potency shifts, and divergent selectivity profiles [3].

Quantitative Differentiation Evidence for N'-(4-Ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851978-60-4): Comparator-Backed Data


Structural Differentiation: 4-Ethoxy vs. 4,5-Dimethyl Substitution on the Benzothiazole Core

The target compound bears a 4-ethoxy group (CH₃CH₂O–) on the benzothiazole ring, whereas the closest commercial analog N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851980-39-7) carries two methyl groups at positions 4 and 5. The ethoxy substituent is a stronger electron donor (σₚ⁺ ≈ –0.81 for OCH₃; ethoxy is comparable) and introduces conformational flexibility (two rotatable bonds: O–CH₂ and CH₂–CH₃) absent in the methyl analog. Published SAR on benzothiazole-hydrazones explicitly states that electron-donating groups (OH, OCH₃) on the phenyl ring increase antibacterial activity, while the effect of substituents on the benzothiazole ring itself has been shown in related series to modulate target binding via altered π-stacking and hydrogen-bonding capacity [1]. This structural divergence makes the target compound a distinct chemical entity requiring independent biological profiling.

Medicinal chemistry Structure–activity relationship Benzothiazole derivatives

Pharmacophoric Advantage of 3,5-Dimethoxybenzohydrazide Over Unsubstituted Benzohydrazide in Enzyme Inhibition

A 2024 study of fifty-five benzothiazole-based NQO2 inhibitors revealed that the 3,5-dimethoxy substitution pattern on the phenyl ring is a key pharmacophoric determinant. Among five dimethoxy regioisomeric series tested (3,5-; 2,4-; 2,5-; 3,4-; and 3,4,5-trimethoxy), the 6-methoxy-2-(3',5'-dimethoxyphenyl)benzothiazole analog achieved an IC₅₀ of 51 nM, comparable to the lead resveratrol (IC₅₀ ~25 nM for the most potent analog 15) [1]. In contrast, the unsubstituted benzohydrazide analog N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-55-7) lacks these methoxy groups entirely, which SAR evidence indicates would reduce binding affinity for NQO2 and potentially other oxidoreductase targets. The 3,5-dimethoxy pattern contributes both favorable van der Waals contacts and polar interactions within the NQO2 active site, as confirmed by computational modelling [1].

Enzyme inhibition NQO2 oxidoreductase Drug design

Antimicrobial Activity Differentiation: Electron-Donating Substituent Effects in Benzothiazole-Hydrazone Series

A systematic SAR evaluation of benzo[d]thiazole-hydrazone analogs established that electron-donating groups (EDGs: OH, OCH₃) on the aryl ring consistently enhance antibacterial potency, whereas electron-withdrawing groups (EWGs: Cl, NO₂, F, Br) favor antifungal activity [1]. Compounds bearing EDG substituents (e.g., compound 13) exhibited superior antibacterial potency compared to the reference drug chloramphenicol, while EWG-bearing compounds (e.g., compound 5) showed good antifungal activity comparable to ketoconazole [2]. The target compound incorporates three EDG sites (4-ethoxy on benzothiazole, 3-OCH₃ and 5-OCH₃ on the benzoyl ring), creating a cumulative electron-rich character that, per SAR logic, should bias its bioactivity profile toward antibacterial rather than antifungal endpoints. This is in contrast to analogs such as N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS not available), where the electron-withdrawing fluorine counterbalances the methoxy electron donation, potentially shifting selectivity toward antifungal targets .

Antimicrobial resistance Drug discovery SAR

Conformational Flexibility Differentiation: Impact on Target Binding and Physicochemical Properties

The 4-ethoxy substituent introduces conformational degrees of freedom absent in the rigid 4-methyl or 4,5-dimethyl benzothiazole analogs. The ethoxy group can adopt multiple low-energy conformations via rotation around the O–CH₂ and CH₂–CH₃ bonds, which modulates the spatial orientation of the ethyl group relative to the benzothiazole plane. This conformational plasticity may influence target binding in two ways: (i) enabling induced-fit accommodation within enzyme active sites that would sterically clash with bulkier or conformationally restricted substituents, and (ii) altering the molecule's overall LogP and aqueous solubility relative to its methyl-substituted counterparts. In a related series, the presence of ethoxy groups on the benzothiazole ring has been shown to enhance binding affinity for certain kinase targets compared to methoxy or methyl analogs, though quantitative head-to-head data for this specific compound remain unavailable [1].

Conformational analysis Drug-likeness Molecular docking

Recommended Research and Procurement Application Scenarios for N'-(4-Ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851978-60-4)


Antibacterial Lead Discovery: Screening Against Gram-Positive Pathogens with Electron-Donating Substituent Preference

Based on the established SAR that electron-donating groups on the aryl ring enhance antibacterial potency in benzothiazole-hydrazone series [1], this compound is rationally suited for primary screening against Gram-positive bacterial strains (S. aureus, B. subtilis, MRSA). The triple electron-donating architecture (4-ethoxy + 3,5-dimethoxy) is predicted to maximize antibacterial activity compared to analogs bearing electron-withdrawing substituents. Researchers should benchmark MIC values against the reference drug chloramphenicol and compare results with the 4,5-dimethyl analog (CAS 851980-39-7) to experimentally validate the predicted superiority of the ethoxy substitution.

NQO2 Oxidoreductase Inhibitor Development for Cancer and Neuroinflammation

The 3,5-dimethoxybenzohydrazide moiety aligns with the pharmacophore requirements for NQO2 inhibition, as established by the Belgath et al. study showing potent benzothiazole-based NQO2 inhibitors with this substitution pattern (IC₅₀ = 51–79 nM) [2]. Procurement of this compound for NQO2 enzyme assays, cellular models of oxidative stress, or neuroinflammation models is justified by the structural precedent. Comparative testing against the unsubstituted benzohydrazide analog (CAS 851978-55-7) is recommended to quantify the contribution of the 3,5-dimethoxy groups to target engagement.

Structure–Activity Relationship Expansion: Systematic Variation of Benzothiazole 4-Position Substituents

This compound fills a specific substitution gap in benzothiazole-hydrazide chemical libraries. Alongside the 4-methyl, 4-fluoro, 4-chloro, and 4-methoxy analogs, the 4-ethoxy variant provides a unique data point for mapping the SAR landscape at the benzothiazole 4-position. Procurement is indicated for medicinal chemistry groups conducting systematic SAR campaigns aimed at optimizing antibacterial selectivity, metabolic stability, or target binding kinetics as a function of 4-substituent electronic and steric parameters [3].

Computational Chemistry and Molecular Docking Validation Studies

The conformational flexibility of the 4-ethoxy group introduces a challenging dimension for computational modelling. This compound serves as a valuable test case for validating docking algorithms and molecular dynamics simulations that must accurately sample the ethoxy rotamer space. Procurement for in silico studies—followed by experimental binding data generation—can improve predictive models for benzothiazole-based ligand design [4].

Quote Request

Request a Quote for N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.